Cadmium selenide falls under the category of semiconductors and is recognized for its photonic properties, making it suitable for applications in solar cells, light-emitting diodes, and quantum dots. Its classification as a II-VI semiconductor indicates that it is composed of elements from groups II and VI of the periodic table, specifically cadmium from group II and selenium from group VI.
The synthesis of cadmium selenide can be accomplished through various methods, each yielding different forms and sizes of the material. Key synthesis techniques include:
Cadmium selenide exhibits three known crystalline forms:
The molecular structure of cadmium selenide consists of cadmium cations (Cd²⁺) and selenide anions (Se²⁻) arranged in a lattice configuration that contributes to its semiconductor properties. The band gap energy of CdSe varies with particle size, typically around 1.74 eV for bulk material but increases for smaller nanoparticles due to quantum confinement effects .
Cadmium selenide participates in several chemical reactions, particularly during its synthesis and functionalization processes:
The mechanism of action for cadmium selenide primarily revolves around its electronic properties as a semiconductor:
Cadmium selenide possesses several notable physical and chemical properties:
These properties make it suitable for applications in optoelectronics, including light-emitting devices and photovoltaics .
Cadmium selenide has a wide array of scientific applications:
CdSe manifests in three principal crystalline forms characterized by differing coordination geometries and symmetries:
Table 1: Structural Properties of CdSe Polymorphs
Polymorph | Crystal System | Space Group | Coordination Number | Stability Conditions | Lattice Parameters |
---|---|---|---|---|---|
Wurtzite | Hexagonal | C₆ᵥ⁴-P6₃mc | 4 | Ambient conditions | a = 4.30 Å, c = 7.02 Å |
Sphalerite | Cubic | F-43m | 4 | Metastable (<130 °C) | a = 6.05 Å |
Rock-Salt | Cubic | Fm-3m | 6 | High pressure (>2.5 GPa) | a ≈ 5.46 Å |
The wurtzite structure represents the thermodynamically stable phase under ambient conditions. It features a hexagonal close-packed lattice where each cadmium atom is tetrahedrally coordinated to four selenium atoms, and vice versa. This structure exhibits anisotropic properties along the a- and c-axes, significantly influencing its mechanical and electronic behavior. The wurtzite form possesses a direct bandgap of approximately 1.74 eV at room temperature, making it particularly valuable for optoelectronic applications [1] [4].
The sphalerite structure (also termed zinc-blende) adopts a cubic symmetry with similarly tetrahedral coordination. This phase is metastable at room temperature and undergoes irreversible transformation to the wurtzite structure upon moderate heating. The transition initiates around 130 degrees Celsius and completes near 700 degrees Celsius within approximately 24 hours. The instability of sphalerite CdSe limits its practical utility, though it remains theoretically significant for understanding bonding variations within II-VI semiconductors [1] [4].
Under high pressure exceeding approximately 2.5 gigapascals, CdSe transforms to the rock-salt structure. This phase exhibits octahedral coordination (cadmium:selenium = 6:6) within a face-centered cubic arrangement. Unlike the tetrahedrally bonded polymorphs, the rock-salt structure demonstrates metallic conductivity due to the collapse of the bandgap under extreme compression. This phase is characterized by higher atomic packing density and isotropic mechanical properties [1] [4].
Phase transitions in CdSe are reconstructive, involving significant bond breaking and reformation, rather than displacive. The wurtzite-to-rock-salt transformation under pressure has garnered substantial research interest due to its technological implications and complex mechanistic pathways.
Thermally-Induced Transitions: The sphalerite-to-wurtzite transition occurs through a nucleation and growth mechanism. Thermal energy provides the activation barrier for breaking and reforming bonds into the hexagonal arrangement. This solid-state transformation proceeds via cooperative atomic shifts without long-range diffusion. The irreversible nature of this transition stems from the significant energy barrier preventing reversion upon cooling [1] [4].
Pressure-Induced Transitions: Experimental studies using diamond anvil cells coupled with synchrotron X-ray diffraction reveal that bulk CdSe undergoes the wurtzite-to-rock-salt transition at approximately 2.5 gigapascals. However, this pressure is highly sensitive to microstructural factors:
Nanoscale Effects: CdSe nanosheets exhibit dramatically elevated transformation pressures (~10.7 gigapascals), approximately three times higher than bulk crystals. This enhancement arises from dimensional confinement effects and surface ligand stabilization. Coordinated amines (e.g., octylamine/oleylamine) increase the stability of the wurtzite structure while simultaneously enhancing elastic strength and fracture toughness. A critical ligand extension distance of 2.3 nanometers marks a turning point in stress distribution, promoting wurtzite stacking faults prior to rock-salt nucleation [3].
Mechanistic Pathways: Experimental evidence combining small-angle and wide-angle X-ray scattering (SAXS/WAXS) demonstrates that the transition in oriented nanosheets proceeds via two consecutive planar atomic slips: The initial slip occurs along the (001) plane in the ⟨110⟩ direction, followed by a slip on the (102) plane with a characteristic distortion angle of ~40 degrees. This concerted motion converts wurtzite into a saw-toothed rock-salt nanolayer without traversing a stable five-coordinated intermediate under defect-free conditions. However, molecular dynamics simulations suggest that overpressurization (e.g., 10.5 gigapascals) may induce a brief, unstable five-coordinated state during the transition [3] [5].
Defect-Mediated Transitions: Introducing defects drastically alters transition kinetics and mechanisms. Removal of even a single cadmium-selenium pair from a periodic supercell increases the transition rate by several orders of magnitude. Crucially, defects bypass the proposed five-coordinated intermediate observed in defect-free transitions. Randomly distributed vacancies accelerate the transformation more effectively than clustered vacancies (cavities), highlighting the critical role of defect topology in governing reconstructive phase changes [2].
Table 2: Phase Transition Characteristics in CdSe Systems
System | Transition Pressure (GPa) | Transition Mechanism | Key Influencing Factors |
---|---|---|---|
Bulk Crystal | ~2.5 | Direct Wurtzite → Rock-Salt | Pressure, Temperature |
Nanosheets (Ligated) | ~10.7 | Consecutive Slip Planars (001⟨110⟩ + (102)) | Ligand Identity, Sheet Thickness, Orientation |
Defect-Containing Crystal | Reduced (varies with defect density) | Defect-Nucleated Bypassing Intermediate | Defect Concentration, Spatial Distribution |
Simulation Insights: Comparative studies employing molecular dynamics and metadynamics simulations reveal pressure-dependent mechanistic variations. At severe overpressurization (e.g., 11 gigapascals), molecular dynamics simulations show rapid collapse of puckered six-membered rings along the [0001] direction followed by hexagonal ring collapse. Near the thermodynamic transition pressure (~4 gigapascals), metadynamics identifies a lower-energy path involving correlated anion-cation displacements within the basal plane, minimizing collective motion. This highlights how simulation conditions profoundly influence observed transition pathways [5].
Defect engineering critically influences CdSe's electronic properties and phase stability. Both intrinsic point defects and non-stoichiometric compositions profoundly alter its functionality.
Point Defects: Native defects include cadmium vacancies (V꜀꜀), selenium vacancies (V꜀꜀), cadmium interstitials (Cdᵢ), and selenium interstitials (Seᵢ). Cadmium vacancies act as deep acceptors, while selenium vacancies often function as shallow donors, contributing to CdSe's characteristic n-type conductivity in bulk and thin-film forms. Under selenium-rich conditions, cadmium vacancies dominate, whereas cadmium-rich conditions favor selenium vacancies or cadmium interstitials. Divacancy complexes (V꜀꜀-V꜀꜀) exhibit higher stability than isolated vacancies and influence charge carrier recombination dynamics [1].
Non-Stoichiometry: CdSe rarely achieves perfect 1:1 stoichiometry. Cadmium-rich conditions are prevalent, particularly in nanostructures, leading to n-type character through the generation of selenium vacancies or cadmium interstitials. Nuclear magnetic resonance studies confirm cadmium-excess surfaces in quantum dots, where excess cadmium cations form covalent bonds with anionic ligands (e.g., carboxylates). This non-stoichiometry necessitates surface charge compensation through ligand bonding. For example, in CdSe quantum dots, surface cadmium sites readily bind X-type ligands (e.g., carboxylates, thiolates) forming Cd-ligand covalent bonds, while L-type ligands (e.g., amines, phosphines) form dative bonds, critically influencing quantum dot solubility and photoluminescence quantum yield [1] [3].
Defect-Phase Interaction: Defects serve as preferential nucleation sites for phase transformations. Vacancy pairs lower the activation barrier for the wurtzite-to-rock-salt transition by locally destabilizing the tetrahedral coordination. Computational path sampling reveals that vacancies exceeding a critical concentration threshold induce a mechanistic switch, bypassing the metastable five-coordinated intermediate observed in defect-free transformations. This defect-mediated pathway involves local bond rotation and collapse rather than the layer-sliding mechanism characteristic of defect-free transitions [2].
The vibrational properties of CdSe provide insights into bonding strength, thermal conductivity, and electron-phonon coupling.
Phonon Spectra: Wurtzite CdSe possesses 30 phonon branches (3 acoustic, 27 optical) distributed across the Brillouin zone due to its four-atom primitive cell. Acoustic branches near the Γ-point exhibit linear dispersion, while optical branches show distinct energy gaps between transverse optical (TO) and longitudinal optical (LO) modes. The highest frequency LO phonon at the Γ-point occurs near 210 cm⁻¹, primarily involving selenium atom motion against relatively stationary cadmium atoms. Raman spectroscopy identifies characteristic modes including A₁(LO) near 210 cm⁻¹, E₂(high) near 167 cm⁻¹, and E₁(TO) near 170 cm⁻¹, providing fingerprints for crystalline quality and phase purity [1].
Pressure and Size Effects: Hydrostatic pressure significantly stiffens phonon modes, particularly those involving bond-stretching vibrations. The wurtzite E₂(high) mode exhibits a pressure coefficient of ~4.2 cm⁻¹/GPa due to bond compression and increased force constants. Nanoconfinement introduces pronounced phonon softening and broadening below ~5 nanometers particle size, arising from surface relaxation and breakdown of the wave-vector selection rule. Furthermore, coordinated organic ligands (e.g., amines, phosphines) impose additional low-frequency vibrational constraints on surface atoms, effectively increasing elastic moduli and fracture toughness as observed in pressure experiments on nanosheets [3].
Thermal Properties: Phonons dominate heat transport in CdSe. The room-temperature thermal conductivity of wurtzite CdSe is anisotropic (~9 W/m·K along the a-axis, ~7 W/m·K along the c-axis), reflecting its hexagonal symmetry. Umklapp scattering limits high-temperature conductivity, while boundary scattering dominates below ~50 Kelvin. Point defects and nanostructuring dramatically reduce thermal conductivity via phonon scattering, an important consideration for thermoelectric applications. The Debye temperature, estimated from elastic constants, lies near 220 Kelvin, indicative of moderately strong lattice bonding [1] [4].
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